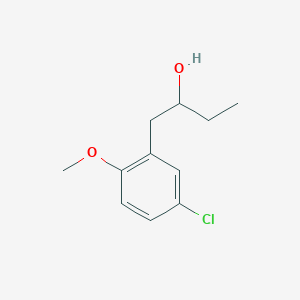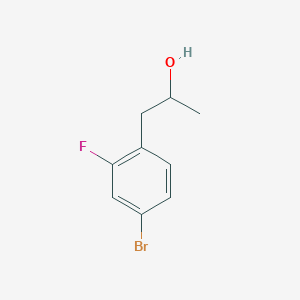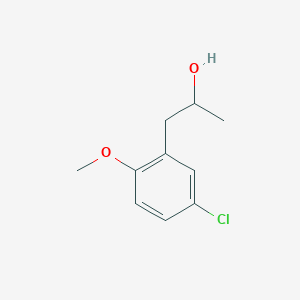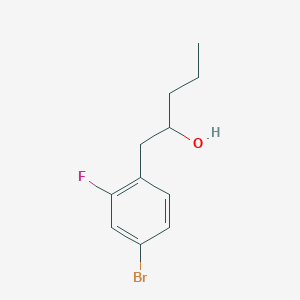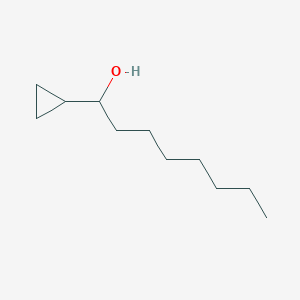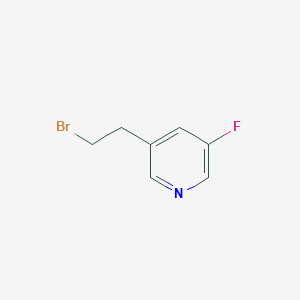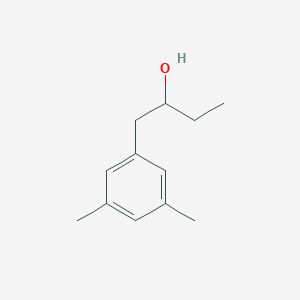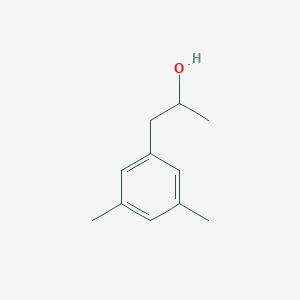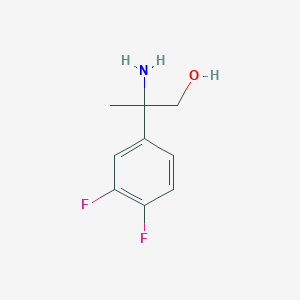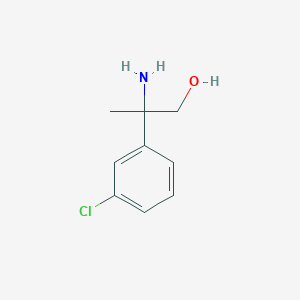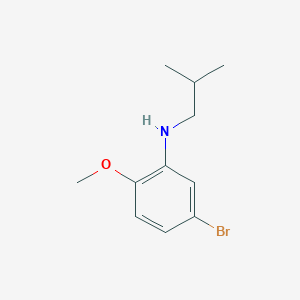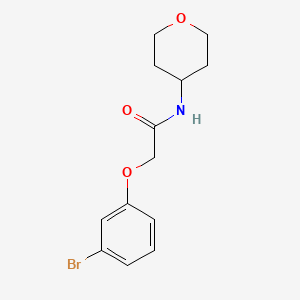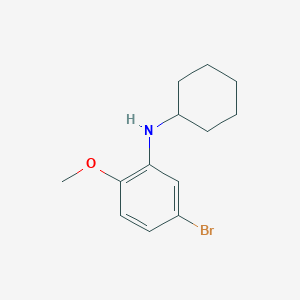
5-bromo-N-cyclohexyl-2-methoxyaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-N-cyclohexyl-2-methoxyaniline: is an organic compound with the molecular formula C13H18BrNO. It is a derivative of aniline, featuring a bromine atom at the 5-position, a methoxy group at the 2-position, and a cyclohexyl group attached to the nitrogen atom. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science, due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
-
Bromination of N-cyclohexyl-2-methoxyaniline
Starting Material: N-cyclohexyl-2-methoxyaniline.
Reagent: Bromine (Br2) or N-bromosuccinimide (NBS).
Solvent: Acetic acid or chloroform.
Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure selective bromination at the 5-position.
-
Cyclohexylation of 5-bromo-2-methoxyaniline
Starting Material: 5-bromo-2-methoxyaniline.
Reagent: Cyclohexylamine.
Catalyst: Acid catalyst such as hydrochloric acid (HCl) or sulfuric acid (H2SO4).
Conditions: The reaction is conducted under reflux conditions to facilitate the formation of the N-cyclohexyl derivative.
Industrial Production Methods
Industrial production of 5-bromo-N-cyclohexyl-2-methoxyaniline typically involves large-scale bromination and cyclohexylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely.
化学反应分析
Types of Reactions
-
Substitution Reactions
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Substitution: The methoxy group can undergo electrophilic substitution reactions, such as nitration or sulfonation.
-
Oxidation and Reduction
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitro group (if introduced) can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3), or sodium methoxide (NaOCH3).
Electrophilic Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation.
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C).
Major Products
Nucleophilic Substitution: Formation of various substituted anilines.
Electrophilic Substitution: Formation of nitro or sulfonyl derivatives.
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of amines.
科学研究应用
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in transition metal-catalyzed reactions.
Biology
Biological Probes: Utilized in the development of probes for studying biological systems.
Enzyme Inhibition: Investigated for its potential as an enzyme inhibitor.
Medicine
Pharmaceuticals: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
Materials Science: Used in the development of advanced materials, such as polymers and dyes.
Agrochemicals: Investigated for its potential use in the synthesis of agrochemicals.
作用机制
The mechanism of action of 5-bromo-N-cyclohexyl-2-methoxyaniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxy and bromine groups can participate in hydrogen bonding and van der Waals interactions, while the cyclohexyl group provides hydrophobic interactions, contributing to the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
5-Bromo-2-methoxyaniline: Lacks the cyclohexyl group, making it less hydrophobic.
N-cyclohexyl-2-methoxyaniline: Lacks the bromine atom, affecting its reactivity in substitution reactions.
5-Bromo-N-cyclohexyl-2-methylaniline: Has a methyl group instead of a methoxy group, altering its electronic properties.
Uniqueness
5-Bromo-N-cyclohexyl-2-methoxyaniline is unique due to the combination of its bromine, methoxy, and cyclohexyl groups, which confer distinct reactivity and binding properties. This makes it a valuable compound in various scientific and industrial applications, offering a balance of hydrophobicity, electronic effects, and steric hindrance.
属性
IUPAC Name |
5-bromo-N-cyclohexyl-2-methoxyaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO/c1-16-13-8-7-10(14)9-12(13)15-11-5-3-2-4-6-11/h7-9,11,15H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFRPKQPIVADCSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
